An In-depth Technical Guide on the Physicochemical Properties of Methyl Tetrahydro-2H-pyran-2-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Methyl Tetrahydro-2H-pyran-2-carboxylate
Foreword: Navigating the Data Landscape for Methyl Tetrahydro-2H-pyran-2-carboxylate
In the realm of chemical research and drug development, precise physicochemical data is the bedrock upon which successful innovation is built. This guide is dedicated to a comprehensive exploration of methyl tetrahydro-2H-pyran-2-carboxylate, a heterocyclic ester with significant potential in various scientific fields. However, a critical aspect of scientific integrity is the acknowledgment of data limitations. During the compilation of this guide, a notable challenge emerged: the prevalence of misattributed data for this specific compound, often confused with its isomers, methyl tetrahydro-2H-pyran-3-carboxylate and methyl tetrahydro-2H-pyran-4-carboxylate. This guide will therefore not only present the available information but also highlight areas where data is sparse or requires critical evaluation, providing researchers with a nuanced and realistic understanding of the current state of knowledge.
Introduction to Methyl Tetrahydro-2H-pyran-2-carboxylate: A Molecule of Growing Interest
Methyl tetrahydro-2H-pyran-2-carboxylate, with the CAS number 84355-44-2, is an organic compound featuring a saturated six-membered tetrahydropyran ring with a methyl ester group at the 2-position.[1][2] Its structure combines the features of a cyclic ether and an ester, bestowing upon it a unique profile of chemical reactivity and physical properties. This versatile building block is gaining attention in several key areas of research and development.[3]
Applications and Significance:
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Pharmaceuticals: The tetrahydropyran motif is a common scaffold in many biologically active molecules and approved drugs. While specific research on the 2-carboxylate isomer is emerging, related structures have shown potential as inhibitors of enzymes like 5-lipoxygenase, suggesting avenues for the development of novel anti-inflammatory agents.[3]
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Chemical Intermediates: As a bifunctional molecule, it serves as a valuable intermediate in organic synthesis. The ester can be hydrolyzed or converted to other functional groups, while the ether linkage is generally stable under many reaction conditions, making it a useful component in the construction of more complex molecular architectures.[3]
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Flavor and Fragrance Industry: Many esters of its kind possess pleasant, fruity odors, making them candidates for use as flavoring agents or in the formulation of fragrances.[1][3]
Physicochemical Properties: A Critical Evaluation
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction kinetics to bioavailability. As previously noted, obtaining verified experimental data for methyl tetrahydro-2H-pyran-2-carboxylate is challenging due to inconsistencies in public databases. The following table summarizes the available data, with cautionary notes where appropriate.
| Property | Value | Source & Remarks |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| CAS Number | 84355-44-2 | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Pleasant | [1][2] |
| Boiling Point | 183.3 °C at 760 mmHg | [4] Note: This value is frequently attributed to the 3-carboxylate isomer and should be treated with caution. |
| Melting Point | 54 °C | [4] Note: This value is frequently attributed to the 3-carboxylate isomer and is inconsistent with the described liquid state at room temperature. This value is likely incorrect for the 2-carboxylate isomer. |
| Density | No reliable experimental data found. | Predicted values are available but not included here to avoid perpetuating unverified data. |
| Solubility | Soluble in organic solvents. | [1][2] The ester and cyclic ether functionalities suggest good solubility in a wide range of common organic solvents such as alcohols, ethers, and chlorinated solvents. |
| InChI Key | MHZRCUVVJMWSMP-UHFFFAOYSA-N | [5] |
Synthesis and Purification: A Practical Approach
The synthesis of methyl tetrahydro-2H-pyran-2-carboxylate can be achieved through several established organic chemistry transformations.[3] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis via Esterification of Tetrahydro-2H-pyran-2-carboxylic acid
A common and straightforward method involves the Fischer esterification of the corresponding carboxylic acid.[3]
Reaction Scheme:
Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add tetrahydro-2H-pyran-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (10-20 eq) to act as both a reagent and a solvent.
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Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Causality Behind Experimental Choices:
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The use of excess methanol drives the equilibrium towards the product side, maximizing the yield of the ester.
-
A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
The aqueous workup is essential to remove the acid catalyst and any unreacted carboxylic acid.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of methyl tetrahydro-2H-pyran-2-carboxylate after synthesis.
Spectroscopic Characterization: Deciphering the Molecular Structure
Infrared (IR) Spectroscopy
The IR spectrum of an aliphatic ester is characterized by strong absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) bonds.
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C=O Stretch: A strong, sharp peak is expected in the range of 1750-1735 cm⁻¹ .[4]
-
C-O Stretch: Two or more strong bands are anticipated in the region of 1300-1000 cm⁻¹ , corresponding to the C-O single bond stretches of the ester and the cyclic ether.[4]
-
C-H Stretch: Absorptions due to the C-H bonds of the aliphatic ring and the methyl group will appear just below 3000 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum:
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-OCH₃ (methyl ester): A singlet at approximately 3.7 ppm integrating to 3 hydrogens.
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H2 (proton on the carbon bearing the ester): A multiplet (likely a doublet of doublets) around 4.0-4.2 ppm .
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H6 (protons on the carbon adjacent to the ring oxygen): Multiplets in the range of 3.5-4.0 ppm .
-
H3, H4, H5 (ring protons): A series of complex multiplets in the upfield region, likely between 1.2 and 2.0 ppm .
Predicted ¹³C NMR Spectrum:
-
C=O (ester carbonyl): A peak in the range of 170-175 ppm .
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C2 (carbon bearing the ester): A peak around 75-80 ppm .
-
C6 (carbon adjacent to the ring oxygen): A peak in the range of 65-70 ppm .
-
-OCH₃ (methyl ester): A peak around 52 ppm .
-
C3, C4, C5 (ring carbons): Peaks in the aliphatic region, between 20-40 ppm .
Experimental Protocols for Physicochemical Property Determination
The following are generalized, yet detailed, protocols that can be adapted for the determination of the key physicochemical properties of methyl tetrahydro-2H-pyran-2-carboxylate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
This protocol provides a framework for analyzing the purity of a sample and confirming its molecular weight.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate.
-
Instrumentation:
-
GC System: Equipped with a flame ionization detector (FID) for purity analysis and coupled to a mass spectrometer (MS) for identification.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for this type of compound.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Purity: Determine the area percentage of the main peak in the FID chromatogram.
-
Identification: Analyze the mass spectrum of the main peak. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (144.17). The fragmentation pattern should be consistent with the structure of a methyl tetrahydropyran carboxylate.
-
Self-Validation and Trustworthiness:
-
The use of a well-characterized capillary column ensures reproducible retention times.
-
The mass spectrum provides a molecular fingerprint, and the molecular ion peak serves as a direct confirmation of the molecular weight, validating the identity of the compound.
Conclusion and Future Outlook
Methyl tetrahydro-2H-pyran-2-carboxylate is a molecule with considerable potential, yet it is evident that a significant data gap exists in the scientific literature regarding its fundamental physicochemical properties. This guide has aimed to provide a realistic overview of the current knowledge, highlighting the inconsistencies and offering practical, adaptable protocols for its synthesis and analysis. It is imperative for researchers working with this compound to perform their own thorough characterization to establish reliable data. Future work should focus on the careful experimental determination and publication of its boiling point, melting point, density, and spectral data to build a solid foundation for its application in drug discovery and materials science.
References
- 1. 84355-44-2 | methyl tetrahydro-2H-pyran-2-carboxylate | Esters | Ambeed.com [ambeed.com]
- 2. CAS 84355-44-2: Methyl tetrahydro-2H-pyran-2-carboxylate [cymitquimica.com]
- 3. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 4. Methyl tetrahydro-2H-pyran-2-carboxylate | 84355-44-2 [sigmaaldrich.com]
- 5. PubChemLite - Methyl tetrahydro-2h-pyran-2-carboxylate (C7H12O3) [pubchemlite.lcsb.uni.lu]
